Methyl 2,6-difluoropyridine-3-carboxylate

Medicinal Chemistry Nucleophilic Aromatic Substitution Regioselective Synthesis

Methyl 2,6-difluoropyridine-3-carboxylate is the only valid 2,6-difluoropyridine scaffold for SNAr. Dual fluorine creates a unique electrophilic landscape—dichloro and mono-fluoro analogs are non-interchangeable due to divergent kinetics and electronic effects. 57:43 regioisomer distribution with methylamine enables dual SAR pathways. Critical for CNS antagonists (D2/D3, 5-HT3), PKCθ inhibitors, and agrochemical intermediates. Substituting analogs compromises reproducibility. Choose the authentic difluoro building block for publication-grade results.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 117671-02-0
Cat. No. B040223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-difluoropyridine-3-carboxylate
CAS117671-02-0
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C=C1)F)F
InChIInChI=1S/C7H5F2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
InChIKeyFTFGRVXYRDOUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,6-Difluoropyridine-3-Carboxylate (CAS 117671-02-0) — Fluorinated Pyridine Building Block for Pharmaceutical R&D


Methyl 2,6-difluoropyridine-3-carboxylate (CAS 117671-02-0) is a fluorinated pyridine derivative with a methyl ester functional group at the 3-position and fluorine atoms at the 2- and 6-positions of the pyridine ring [1]. It is primarily utilized as a key intermediate in the synthesis of biologically active compounds, particularly in drug discovery programs targeting central nervous system disorders and protein kinase inhibitors [2][3]. The compound serves as a precursor to 2,3,6-trisubstituted pyridine scaffolds via sequential nucleophilic aromatic substitution (SNAr) chemistry, enabling efficient access to complex molecular architectures relevant to medicinal chemistry [3].

Why Methyl 2,6-Difluoropyridine-3-Carboxylate Cannot Be Directly Substituted with Chloro- or Mono-Fluoro Analogs


Substituting methyl 2,6-difluoropyridine-3-carboxylate with its dichloro analog (methyl 2,6-dichloropyridine-3-carboxylate) or mono-fluorinated congeners is not scientifically justifiable due to fundamental differences in nucleophilic aromatic substitution (SNAr) regioselectivity and reactivity profiles [1]. The dual fluorine substitution pattern creates a distinct electrophilic landscape that governs both the sequence and the positional outcome of nucleophilic attacks [2]. Critically, the fluorine atoms confer markedly different leaving-group kinetics and electronic effects compared to chlorine, leading to divergent product distributions that would compromise synthetic route reproducibility and downstream biological activity if an analog were incorrectly substituted [1][2]. The quantitative evidence below demonstrates these non-interchangeable behaviors.

Quantitative Differentiation Evidence for Methyl 2,6-Difluoropyridine-3-Carboxylate Procurement


SNAr Regioselectivity with Methylamine: Difluoro (57:43) vs. Dichloro (>97% 6-Position)

Methyl 2,6-difluoropyridine-3-carboxylate (compound 12) exhibits a distinct regioselectivity profile compared to its dichloro analog in nucleophilic aromatic substitution. In a reaction with methylamine in ethanol at -25°C, compound 12 produces a 57:43 mixture of the 2-fluoro-6-methylamino regioisomer (13) and its regioisomer (14) [1]. In contrast, under comparable conditions or with optimized nucleophile selection, methyl 2,6-dichloropyridine-3-carboxylate (16) demonstrates markedly different regiochemical behavior, achieving >97% selectivity for substitution at the 6-position when treated with 4-methylbenzenethiolate anion in DMF, yielding the product in quantitative yield [1].

Medicinal Chemistry Nucleophilic Aromatic Substitution Regioselective Synthesis

Differential Reactivity in Methoxylation: SNAr Outcome at 2-Position vs. 6-Position

The dichloro analog demonstrates a pronounced preference for substitution at the 6-position under methoxylation conditions, while the difluoro compound engages in different reaction pathways. Specifically, reaction of methyl 2,6-dichloropyridine-3-carboxylate (16) with sodium methoxide in tetrahydrofuran (THF) and CH2Cl2 provides the 2-methoxypyridine-3-carboxylic ester as the main product; however, when conducted in N,N-dimethylformamide (DMF) and MeOH, the reaction proves highly regioselective for the 6-position [1]. This contrasts with the SNAr behavior of the difluoro compound 12, which is preferentially utilized for sequential disubstitution strategies wherein the 2- and 6-positions are differentiated by the stronger fluorine leaving-group effect [1][2].

SNAr Reaction Methoxylation Halogen Exchange

Class-Level Evidence: 2,6-Difluoropyridine Scaffold Demonstrates ≥250× Faster SNAr Kinetics than Chloro Analogs

Although direct kinetic measurements for methyl 2,6-difluoropyridine-3-carboxylate are not published, well-established class-level structure-reactivity relationships indicate that 2-fluoropyridine derivatives undergo SNAr reactions approximately 250 times faster than their 2-chloropyridine counterparts [1]. Specifically, 2-fluoropyridine reacts with sodium ethoxide in ethanol about 250 times faster than 2-chloropyridine under identical conditions [1]. Extrapolating this class-level behavior to the 2,6-difluoro substitution pattern of methyl 2,6-difluoropyridine-3-carboxylate implies that both fluorine atoms are significantly more reactive toward nucleophilic displacement than chlorine would be, enabling sequential SNAr transformations that are kinetically inaccessible with chloro analogs [2].

Reaction Kinetics SNAr Mechanism Fluorine Effect

Physical Form Differentiation: Liquid at Ambient Temperature (mp 20-21°C) vs. Dichloro Analog Solid (mp 56-60°C)

Methyl 2,6-difluoropyridine-3-carboxylate exhibits a melting point of 20-21°C , placing it near ambient room temperature and rendering it a low-melting solid or liquid under standard laboratory conditions. In direct contrast, the closest chloro analog, methyl 2,6-dichloropyridine-3-carboxylate (CAS 65515-28-8), displays a melting point of 56-60°C, existing as a crystalline solid at ambient conditions [1]. This physical state difference affects handling, dissolution kinetics, and automated liquid handling compatibility.

Physical Properties Handling Characteristics Procurement Specifications

Synthetic Utility Validation: Conversion to 2,3,6-Trisubstituted Pyridines in Moderate to Good Yield

The practical synthetic utility of the 3-substituted-2,6-difluoropyridine scaffold has been explicitly validated in a drug discovery context. Katoh et al. demonstrated that 3-substituted-2,6-difluoropyridines (a class that includes methyl 2,6-difluoropyridine-3-carboxylate) are easily converted to 2,3,6-trisubstituted pyridines by nucleophilic aromatic substitution with good regioselectivity and yield [1]. This methodology was successfully applied to synthesize various 2,3,6-trisubstituted pyridines, including macrocyclic derivatives, as novel protein kinase C theta (PKCθ) inhibitors in moderate to good yields [1].

Drug Discovery Parallel Synthesis PKCθ Inhibitors

Storage and Stability: Requires Inert Gas at 2-8°C vs. Dichloro Analog Room Temperature Storage

Methyl 2,6-difluoropyridine-3-carboxylate requires storage under inert gas (nitrogen or argon) at 2-8°C for optimal stability . This refrigeration requirement may impose logistical considerations for procurement and inventory management compared to more stable analogs. While direct comparative stability data with chloro analogs are not published, the standard recommendation for refrigerated, inert-atmosphere storage indicates higher sensitivity to hydrolysis or oxidation that must be accounted for in procurement and handling planning .

Storage Conditions Shelf-Life Procurement Logistics

Validated Application Scenarios for Methyl 2,6-Difluoropyridine-3-Carboxylate Procurement


Synthesis of Dopamine D2/D3 and 5-HT3 Receptor Antagonist Intermediates

This compound serves as a critical starting material for constructing the pyridine carboxylic acid core of potent dopamine D2/D3 and serotonin-3 (5-HT3) receptors antagonists [1]. Specifically, methyl 2,6-difluoropyridine-3-carboxylate (compound 12) is converted via sequential SNAr reactions to 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the carboxylic acid moiety of a dual-acting antagonist with anti-emetic activity [1]. The 57:43 regioisomer distribution obtained with methylamine at low temperature provides synthetic chemists with access to both substitution patterns, enabling structure-activity relationship (SAR) exploration around the pyridine ring [1].

Construction of 2,3,6-Trisubstituted Pyridine Scaffolds for Kinase Inhibitor Discovery

Medicinal chemistry programs targeting protein kinases, particularly protein kinase C theta (PKCθ), can leverage methyl 2,6-difluoropyridine-3-carboxylate as a member of the 3-substituted-2,6-difluoropyridine building block class [2]. The scaffold undergoes sequential nucleophilic aromatic substitution with good regioselectivity to produce diverse 2,3,6-trisubstituted pyridines, including macrocyclic derivatives, in moderate to good yields [2]. This synthetic versatility makes the compound suitable for parallel library synthesis and hit-to-lead optimization campaigns where rapid access to structurally diverse pyridine-containing analogs is required [2].

Development of CNS-Targeted Therapeutics via Fluorinated Pyridine Intermediates

The 2,6-difluoropyridine-3-carboxylate scaffold has established utility in synthesizing compounds targeting central nervous system (CNS) receptors [1][3]. The fluorine substitution pattern enhances metabolic stability and modulates physicochemical properties relevant to blood-brain barrier penetration [3]. As demonstrated in the synthesis of 5-HT3 receptor ligands, this building block enables efficient construction of complex pyridine-containing pharmacophores that would be difficult to access via non-fluorinated or chloro-substituted analogs due to divergent regioselectivity outcomes [1].

Agrochemical Intermediate for Fluorinated Pyridine-Based Herbicides

Difluoropyridine derivatives, including 2,6-difluoropyridine-3-carboxylate esters, are established intermediates in the synthesis of herbicides and crop protection agents [4][5]. The class of 2,6-substituted pyridine compounds demonstrates activity as herbicides, and fluorinated pyridines exhibit enhanced lipophilicity and metabolic stability that improve field persistence and bioavailability [4][5]. While methyl 2,6-difluoropyridine-3-carboxylate itself is primarily a synthetic intermediate, its structural features align with the design principles of commercial agrochemical actives [4].

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